

Spectroscopic and Mechanistic Insights into Aluminum Trifluoromethanesulfonate: A Technical Guide

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Compound of Interest

Compound Name:	Aluminum trifluoromethanesulfonate
Cat. No.:	B1224127

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **aluminum trifluoromethanesulfonate**, also known as aluminum triflate ($\text{Al}(\text{OTf})_3$). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile Lewis acid in their work. This document details available spectroscopic data (NMR and IR), outlines experimental protocols for acquiring such data, and presents a visualization of its catalytic role in a key organic transformation.

Spectroscopic Data

The following tables summarize the available and inferred spectroscopic data for **aluminum trifluoromethanesulfonate**. Due to the nature of the compound, some data is based on the analysis of the trifluoromethanesulfonate (triflate) anion in similar chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data for **Aluminum Trifluoromethanesulfonate**

Nucleus	Expected Chemical Shift (ppm)	Multiplicity	Notes
¹ H	Not Applicable	-	The compound does not contain any hydrogen atoms.
¹³ C	~118.5 (quartet)	q	The chemical shift is inferred from data for other triflate salts, such as silver trifluoromethanesulfonate. The signal corresponds to the quaternary carbon of the trifluoromethyl group and is split into a quartet by the three fluorine atoms.[1][2][3]
¹⁹ F	~ -79	s	This chemical shift is characteristic of the trifluoromethanesulfonate (triflate) anion. The presence of a single, sharp peak indicates the magnetic equivalence of the three fluorine atoms.
²⁷ Al	~ 0	Broad	As a quadrupolar nucleus (spin I = 5/2), ²⁷ Al typically exhibits broad resonance signals.[4] The chemical shift is highly dependent on the coordination environment of the

aluminum center. For a hexa-coordinated aluminum species, a chemical shift around 0 ppm is expected.^[5]

Infrared (IR) Spectroscopy

While a specific peak-by-peak analysis for solid **aluminum trifluoromethanesulfonate** is not readily available in the searched literature, the characteristic vibrational modes of the trifluoromethanesulfonate anion are well-established. The spectrum is dominated by the strong absorptions of the S=O and C-F bonds.

Table 2: Expected Infrared Absorption Bands for **Aluminum Trifluoromethanesulfonate**

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~1380 - 1350	Asymmetric SO ₃ stretch	Strong
~1280 - 1240	CF ₃ symmetric stretch	Strong
~1200 - 1150	CF ₃ asymmetric stretch	Strong
~1030	Symmetric SO ₃ stretch	Strong
~760	S-C stretch	Medium
~640	SO ₃ deformation	Medium

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. ¹³C and ¹⁹F NMR Spectroscopy

- Sample Preparation: Dissolve a sufficient amount of **aluminum trifluoromethanesulfonate** in a suitable deuterated solvent. Anhydrous acetonitrile-d₃ or nitromethane-d₃ are potential options due to their ability to dissolve the salt and their relative inertness. The concentration should be optimized to obtain a good signal-to-noise ratio, typically in the range of 10-50 mg/mL.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is required.
- Acquisition Parameters (¹³C):
 - Pulse Program: A standard single-pulse experiment with proton decoupling.
 - Relaxation Delay (d1): 5-10 seconds to allow for the full relaxation of the quaternary carbon.
 - Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which may be in the thousands for this quaternary carbon.
- Acquisition Parameters (¹⁹F):
 - Pulse Program: A standard single-pulse experiment. Proton decoupling is generally not necessary unless there are proton-containing species in the sample that might show long-range coupling.
 - Relaxation Delay (d1): 1-2 seconds.
 - Number of Scans: Typically, a lower number of scans is required compared to ¹³C NMR due to the high natural abundance and sensitivity of the ¹⁹F nucleus.
- Referencing: Chemical shifts for ¹³C are referenced to the solvent signal. For ¹⁹F NMR, an external standard such as CFCl₃ (0 ppm) is often used.

2.1.2. ²⁷Al Solid-State NMR Spectroscopy

Solid-state NMR is the preferred method for observing the ²⁷Al nucleus in **aluminum trifluoromethanesulfonate** to avoid solvent coordination effects.

- Sample Preparation: The solid, powdered sample of **aluminum trifluoromethanesulfonate** is packed into a solid-state NMR rotor (e.g., zirconia).[6] The sample should be finely ground to ensure homogeneous packing and efficient magic-angle spinning.[6]
- Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.
- Acquisition Parameters:
 - Technique: Magic-Angle Spinning (MAS) is essential to average out the anisotropic interactions and narrow the broad lines characteristic of quadrupolar nuclei.[7]
 - Spinning Speed: A high spinning speed (e.g., 10-15 kHz or higher) is desirable to minimize spinning sidebands.
 - Pulse Program: A single-pulse experiment is typically used.
 - Relaxation Delay (d1): A short relaxation delay can often be used for quadrupolar nuclei.
 - Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
- Referencing: The ^{27}Al chemical shifts are typically referenced to an external standard, such as a 1 M aqueous solution of $\text{Al}(\text{NO}_3)_3$.[4]

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed water, which can interfere with the spectrum.[8][9]
 - In an agate mortar and pestle, grind a small amount of the **aluminum trifluoromethanesulfonate** sample (typically 1-2 mg) to a fine powder.[10]
 - Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample to ensure a homogeneous mixture.[10]

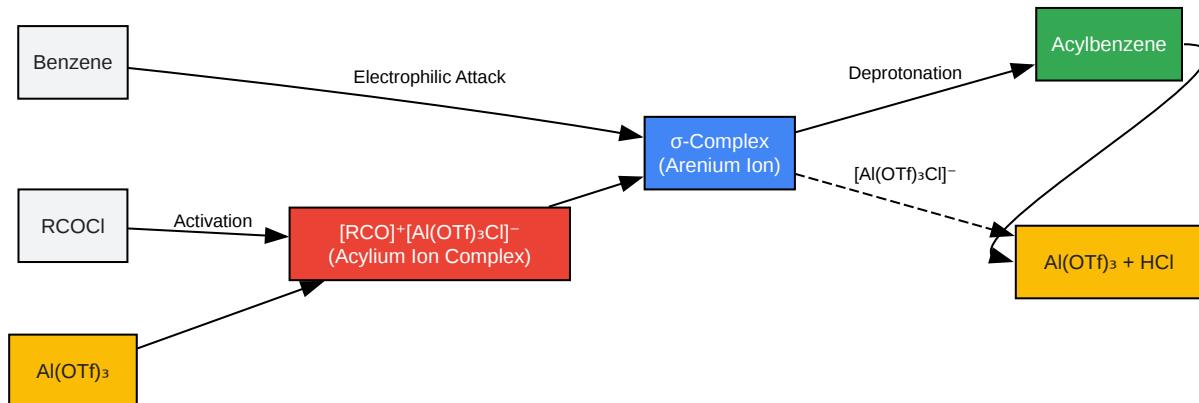
- Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[8][11]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is commonly used.[12]
- Data Acquisition:
 - Acquire a background spectrum of a pure KBr pellet to subtract any contributions from the matrix material and the atmosphere.[10]
 - Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.
 - The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Catalytic Role and Mechanism

Aluminum trifluoromethanesulfonate is a powerful Lewis acid catalyst used in a variety of organic transformations, most notably in Friedel-Crafts reactions. Its catalytic activity stems from the ability of the electron-deficient aluminum center to coordinate with and activate electrophiles.

Friedel-Crafts Acylation: A Representative Mechanism

The following diagram illustrates the generally accepted mechanism for the Friedel-Crafts acylation of benzene with an acyl chloride, catalyzed by **aluminum trifluoromethanesulfonate**.

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Caption: Catalytic cycle of Friedel-Crafts acylation using $\text{Al}(\text{OTf})_3$.

This technical guide serves as a foundational resource for understanding the key spectroscopic features of **aluminum trifluoromethanesulfonate** and its application in catalysis. For more in-depth analysis, it is recommended to consult the primary literature and spectroscopic databases.

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